

NSI-189 phosphate half-life and dosing frequency in vivo

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Compound of Interest

Compound Name: Nsi-189 phosphate

Cat. No.: B560193

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NSI-189 Phosphate: Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the pharmacokinetic properties and dosing frequency of **NSI-189 phosphate** in vivo. The following question-and-answer format addresses common experimental inquiries and potential troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the reported half-life of **NSI-189 phosphate** in humans?

A1: In a Phase 1B clinical trial involving patients with major depressive disorder (MDD), the elimination half-life of NSI-189 was found to be in the range of 17.4 to 20.5 hours.^{[1][2][3][4][5][6]} This relatively long half-life supports once or twice-daily dosing regimens.

Q2: What dosing frequencies for **NSI-189 phosphate** have been used in clinical trials?

A2: Clinical studies have explored several oral dosing regimens for **NSI-189 phosphate**. A Phase 1B study administered the drug to patients with MDD at dosages of 40 mg once daily (q.d.), 40 mg twice daily (b.i.d.), and 40 mg three times daily (t.i.d.) for 28 days.^{[1][3][4]} A later Phase 2 study evaluated 40 mg and 80 mg daily doses for 12 weeks.^{[7][8]}

Q3: How long does it take for NSI-189 to reach steady-state plasma concentrations?

A3: Consistent with its half-life, NSI-189 reached steady-state plasma concentrations within 96 to 120 hours (4 to 5 days) of consistent dosing.[1][5][9]

Q4: Does food intake affect the pharmacokinetics of NSI-189?

A4: A Phase 1a study indicated that food does not significantly affect the overall drug exposure (AUC) or the maximum plasma concentration (Cmax) of NSI-189. In the subsequent Phase 1B study, pharmacokinetic sampling was conducted without overnight fasting.

Troubleshooting Guide

Scenario 1: Inconsistent pharmacokinetic data in a preclinical in vivo study.

- Possible Cause: Variability in drug administration and absorption.
- Troubleshooting Steps:
 - Verify Formulation: Ensure the **NSI-189 phosphate** is fully solubilized or consistently suspended in the vehicle. The phosphate salt is designed for better absorption.
 - Standardize Administration: For oral gavage, ensure consistent technique to minimize variability in delivery to the stomach.
 - Control for Food Intake: While clinical data in humans suggest minimal food effect, this may differ in animal models. Consider standardizing the fasting period before dosing.

Scenario 2: Unexpectedly low plasma concentrations of NSI-189.

- Possible Cause: Issues with the analytical method or sample handling.
- Troubleshooting Steps:
 - Review Analytical Method: The validated method for quantifying NSI-189 in human plasma is Liquid Chromatography with tandem mass spectrometry (LC/MS/MS).[3] Ensure your method has adequate sensitivity, with a lower limit of quantitation of at least 1 ng/mL.
 - Check Sample Stability: Assess the stability of NSI-189 in the biological matrix (plasma, serum) under your specific collection and storage conditions.

Scenario 3: Difficulty replicating pro-cognitive or antidepressant effects in an animal model.

- Possible Cause: Insufficient treatment duration or inappropriate behavioral model.
- Troubleshooting Steps:
 - Evaluate Dosing Period: Preclinical and clinical studies showing efficacy involved chronic daily administration for at least 28 days.[1][3] The neurogenic and structural brain changes induced by NSI-189 are thought to underlie its therapeutic effects, which require time to manifest.[10]
 - Select Appropriate Models: NSI-189 has shown efficacy in models of depression (novelty-suppressed feeding) and for reversing peripheral neuropathy and cognitive dysfunction in diabetic animal models.[1][11] Ensure the chosen behavioral paradigm is sensitive to the neurogenic mechanism of NSI-189, which differs from traditional monoamine-based antidepressants.[12]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of **NSI-189 phosphate** from a Phase 1B clinical trial in patients with MDD.

Table 1: **NSI-189 Phosphate** Half-Life Across Dosing Frequencies

Dosing Regimen	Mean Half-Life ($T_{1/2}$) (hours)	Standard Deviation
40 mg q.d.	17.4	± 3.06
40 mg b.i.d.	20.5	± 3.51
40 mg t.i.d.	18.6	± 4.14

Data sourced from Fava et al., 2015.[1][9]

Table 2: **NSI-189 Phosphate** Exposure (AUC) Across Dosing Frequencies

Dosing Regimen	Area Under the Curve (AUC) (hrs x ng/mL)	Standard Deviation
40 mg q.d.	1144	± 276
40 mg b.i.d.	2791	± 1443
40 mg t.i.d.	4384	± 1217

Data sourced from a review by Spar-Schleifer & Fava, 2017.[9]

Experimental Protocols

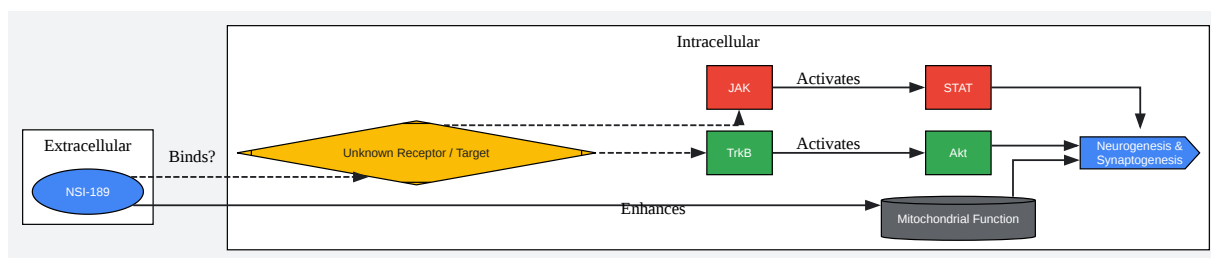
Pharmacokinetic Analysis in Human Clinical Trials

- Study Design: A Phase 1B, randomized, double-blind, placebo-controlled, multiple-ascending dose study was conducted in patients with MDD.[1]
- Sample Collection: Blood samples for the determination of NSI-189 plasma concentrations were collected at specified time points. Full pharmacokinetic profiles were measured on day 1, day 14, and day 28.[1]
- Analytical Method: Plasma concentrations of NSI-189 were measured using a validated Liquid Chromatography with tandem mass spectrometry (LC/MS/MS) method.[3] The lower limit of quantitation for NSI-189 in human plasma was 1 ng/mL.

Visualizations

Proposed Signaling Pathway for NSI-189

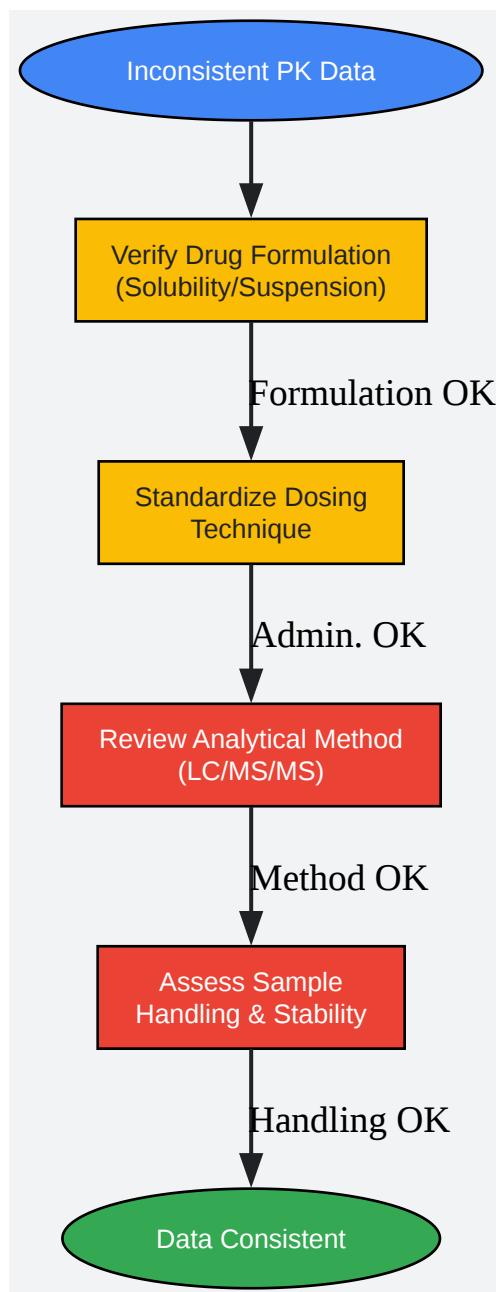
While the exact molecular target of NSI-189 is not fully elucidated, preclinical studies suggest its neurogenic effects may be mediated through the activation of pathways involved in synaptic plasticity and cell survival.



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Caption: Proposed signaling pathways for NSI-189's neurogenic effects.

Logical Workflow for Troubleshooting Pharmacokinetic Experiments



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